
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and a pyridinyl group
Preparation Methods
The synthesis of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the cyanomethyl group: This step often involves the use of cyanomethylating agents under basic conditions.
Attachment of the pyridinyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable halogenated pyrazole intermediate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives like alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or pyridinyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Similar compounds to 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid include other pyrazole derivatives with different substituents. For example:
1-(methyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a cyanomethyl group, which may alter its reactivity and biological activity.
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: The position of the pyridinyl group is different, which can affect the compound’s binding interactions and overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, with CAS number 2097982-91-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 228.21 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Biological Activities
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Anticancer Activity
- Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have been tested for their ability to inhibit the growth of human neuroblastoma (SK-N-SH), lung carcinoma (A549), and breast cancer (MCF-7) cells. The results from sulforhodamine B (SRB) assays showed promising cytotoxicity, suggesting that modifications in the pyrazole structure can enhance anticancer activity .
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Anti-inflammatory Activity
- Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Specific derivatives exhibited IC values in the low micromolar range, indicating strong COX-2 inhibition and suggesting potential as anti-inflammatory agents .
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Mechanism of Action
- The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer proliferation and inflammation. The presence of the cyano group and the pyridine moiety is believed to enhance its binding affinity to these targets.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of synthesized pyrazole derivatives, it was found that compounds with structural similarities to this compound showed significant suppression of SK-N-SH cell growth. Among these derivatives, certain modifications led to increased potency against cancer cell lines, highlighting the importance of structural variations in enhancing biological activity .
Case Study 2: Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives revealed that some compounds exhibited high selectivity towards COX-2 over COX-1, with minimal side effects observed in histopathological studies. This selectivity is crucial for developing safer anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Activity Type | Cell Line Tested | IC Value (µM) | Comments |
---|---|---|---|
Anticancer | SK-N-SH | Varies by derivative | Significant growth inhibition observed |
Anti-inflammatory | COX-2 | 0.02 - 0.04 | High selectivity and low toxicity |
General Cytotoxicity | A549, MCF-7 | Varies by derivative | Promising results for further development |
Properties
IUPAC Name |
2-(cyanomethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLGFLLEHJDXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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